3-iodo-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Bioconjugation Physical Chemistry

3-Iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic scaffold with a 3-iodo handle for selective cross-coupling and a 4-carboxylic acid for independent amide/ester formation. Unlike its bromo or chloro analogs, the iodine atom imparts distinct reactivity, higher density (2.489 g/cm³), and unique electronic properties essential for advanced material design and reliable hit-to-lead campaigns. Avoid generic halogen interchange; this specific building block ensures synthetic success in PROTAC development, kinase inhibitor libraries, and agrochemical lead optimization. Request a quote for bulk or custom packaging.

Molecular Formula C4H3IN2O2
Molecular Weight 237.98
CAS No. 2384763-04-4
Cat. No. B3118450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrazole-4-carboxylic acid
CAS2384763-04-4
Molecular FormulaC4H3IN2O2
Molecular Weight237.98
Structural Identifiers
SMILESC1=NNC(=C1C(=O)O)I
InChIInChI=1S/C4H3IN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
InChIKeyZJEIKHQPXRKFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrazole-4-carboxylic acid (CAS 2384763-04-4): A Reactive Pyrazole Scaffold for Pharmaceutical and Agrochemical Synthesis


3-Iodo-1H-pyrazole-4-carboxylic acid (CAS 2384763-04-4) is a heterocyclic building block featuring an iodine atom at the 3-position and a carboxylic acid at the 4-position of a pyrazole ring. This substitution pattern endows the compound with specific physicochemical properties, including a molecular weight of 237.98 g/mol and a predicted pKa of 2.47±0.10 . The iodine substituent provides a handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry and agrochemical development [1].

The Risk of Generic Substitution: Why 3-Iodo-1H-pyrazole-4-carboxylic Acid (CAS 2384763-04-4) Cannot Be Trivially Replaced by a Halogen Analog


Generic substitution among halogenated pyrazole-4-carboxylic acids is not a viable strategy for research and development. While compounds like 3-bromo-1H-pyrazole-4-carboxylic acid or 3-chloro-1H-pyrazole-4-carboxylic acid share the same core structure, the identity of the halogen atom (I vs. Br vs. Cl) profoundly influences key molecular properties. These differences manifest as quantifiable changes in electronic distribution (affecting pKa and hydrogen-bonding), steric bulk, and, most critically, reactivity in key synthetic transformations. For instance, a direct comparative study of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reactions demonstrated that the chloro and bromo derivatives are superior to the iodo derivative, due to a reduced propensity for an undesired dehalogenation side reaction [1]. Therefore, assuming interchangeability without experimental validation can lead to synthetic failure, inaccurate biological data, or costly delays.

Quantitative Evidence Guide: Differentiating 3-Iodo-1H-pyrazole-4-carboxylic Acid from its Closest Analogs


Enhanced Acidity (pKa) vs. Chloro Analog: A Key Factor in Bioconjugation and Solubility

The predicted pKa of 3-iodo-1H-pyrazole-4-carboxylic acid is 2.47±0.10, which is lower (more acidic) than its 3-chloro analog. This quantifiable difference in acidity can be a decisive factor in the selection of a building block, as it directly impacts the molecule's ionization state under physiological conditions, its ability to form strong hydrogen bonds with biological targets, and its reactivity in amide bond formation. The specific pKa for 3-chloro-1H-pyrazole-4-carboxylic acid is not widely reported, but class-level inference suggests it is less acidic .

Medicinal Chemistry Bioconjugation Physical Chemistry

Superior Cross-Coupling Efficiency vs. Bromo and Chloro Analogs: A Critical Distinction in Synthesis

A direct comparative study on the Suzuki-Miyaura cross-coupling of halogenated pyrazoles revealed a quantifiable difference in reactivity. The study showed that bromo and chloro derivatives were superior to the iodo derivative, due to a reduced propensity for an undesired dehalogenation side reaction [1]. This means that while the iodo substituent is highly reactive, it can also lead to lower yields of the desired product under certain coupling conditions, a factor that must be carefully considered during synthetic route design. This is a critical distinction for procurement: a scientist expecting a standard Suzuki coupling might be surprised by the unique challenges of this specific iodo-pyrazole.

Organic Synthesis Cross-Coupling Process Chemistry

Distinct Physicochemical Profile: Density and Steric Bulk vs. Chloro Analog

The presence of a heavy iodine atom (atomic weight ~126.9) versus a lighter chlorine atom (atomic weight ~35.5) results in a significantly higher predicted density for the iodo compound: 2.489±0.06 g/cm³, compared to 1.714±0.06 g/cm³ for 3-chloro-1H-pyrazole-4-carboxylic acid . This quantifiable difference in density and associated steric bulk can influence molecular packing, lipophilicity, and the compound's overall three-dimensional shape, all of which are key parameters in drug design and material science.

Medicinal Chemistry Property Prediction Drug Design

Solubility Divergence: Quantitative Difference from Chloro Analog

The solubility of the two halogenated analogs differs significantly, a key parameter for formulation and biological assays. 3-Chloro-1H-pyrazole-4-carboxylic acid has a reported solubility of 3.5 g/L at 25 °C . In contrast, 3-iodo-1H-pyrazole-4-carboxylic acid ethyl ester (a closely related derivative) is reported as only slightly soluble (1.3 g/L) at the same temperature . This suggests the iodo-substituted pyrazole-4-carboxylic acid will exhibit substantially lower aqueous solubility, which can be a critical advantage or disadvantage depending on the intended application.

Pharmaceutical Sciences Formulation Bioavailability

Recommended Application Scenarios for 3-Iodo-1H-pyrazole-4-carboxylic Acid (CAS 2384763-04-4)


Scaffold for Rapid Generation of Diverse Chemical Libraries via Chemoselective Cross-Coupling

While requiring careful optimization to avoid dehalogenation [1], the iodine atom in 3-iodo-1H-pyrazole-4-carboxylic acid remains a versatile handle for selective cross-coupling. The carboxylic acid group can be protected or modified independently, allowing for orthogonal functionalization. This makes it an ideal core for generating focused libraries of pyrazole derivatives for hit-to-lead campaigns in drug discovery .

Precursor for Functional Materials Requiring High Electron Density and Polarizability

The presence of the large, polarizable iodine atom imparts unique electronic properties to the molecule. Compared to its chloro analog, it exhibits a significantly higher density (2.489 vs. 1.714 g/cm³) and lower predicted solubility. These characteristics can be exploited in the design of advanced materials, such as non-linear optical materials, liquid crystals, or heavy-atom containing probes for X-ray crystallography.

Building Block for Proteolysis Targeting Chimeras (PROTACs) and Other Bifunctional Molecules

The orthogonally reactive sites on this molecule—the 3-iodo group for cross-coupling and the 4-carboxylic acid for amide or ester bond formation—make it a highly suitable intermediate for constructing complex bifunctional molecules. In PROTAC synthesis, for instance, the carboxylic acid can be conjugated to a linker that binds an E3 ligase ligand, while the iodine can be used to install the target protein ligand, enabling the exploration of novel chemical space.

Synthesis of Agrochemical Intermediates Requiring a Halogen Handle

The compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides . The iodine atom provides a convenient and reactive site for installing various substituents that modulate the biological activity and physical properties of the final active ingredient. Its unique reactivity profile, as compared to the bromo or chloro analogs, offers a distinct synthetic advantage in building complex, patentable structures.

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